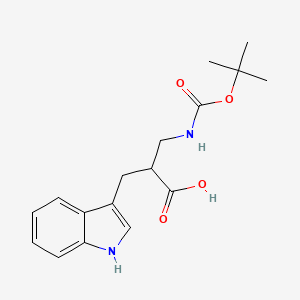

2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound featuring an indole moiety, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions.

Boc Protection: The amino group can be protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amine.

Carboxylic Acid Formation: The carboxylic acid group can be introduced through the oxidation of a corresponding alcohol or aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole or carboxylic acid moieties.

Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol.

Substitution: Substitution reactions can occur at the indole nitrogen or the Boc-protected amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles and electrophiles can be used for substitution reactions, depending on the specific functional group targeted.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-hydroxypropanoic acid derivatives.

Substitution: Various substituted indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing indole structures exhibit anticancer properties. Specifically, derivatives of tryptophan have been studied for their ability to inhibit tumor growth. For instance, BOC-D-Tryptophan has been evaluated for its potential in targeting specific cancer cell lines, demonstrating promising results in preclinical studies .

Neuroprotective Effects

Indole derivatives have also been implicated in neuroprotection. Studies suggest that BOC-D-Tryptophan may enhance neuronal survival and reduce oxidative stress in models of neurodegenerative diseases. This effect is hypothesized to be due to the modulation of serotonin pathways, which are critical in neurological health .

Drug Development

Peptide Synthesis

BOC-D-Tryptophan serves as a crucial building block in peptide synthesis. Its tert-butoxycarbonyl (BOC) protecting group allows for selective deprotection during peptide coupling reactions. This property is particularly valuable in synthesizing peptides that mimic natural proteins for therapeutic purposes .

Bioactive Compound Formation

The compound can be utilized to create bioactive peptides that exhibit various biological activities. For example, researchers have synthesized peptides incorporating BOC-D-Tryptophan to explore their effects on immune modulation and inflammation .

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, BOC-D-Tryptophan has been used to study enzyme inhibition mechanisms. Its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions, providing insights into enzyme kinetics and substrate specificity .

Metabolic Pathway Investigations

The compound's role in metabolic pathways involving tryptophan metabolism has been a focus of research. Studies have shown that it can influence the production of metabolites associated with mood regulation and metabolic disorders, making it a candidate for further investigation in metabolic syndrome research .

Data Table: Summary of Applications

Case Studies

-

Anticancer Properties Study

A study published in Journal of Medicinal Chemistry explored the effects of BOC-D-Tryptophan on various cancer cell lines. The findings indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent . -

Neuroprotective Mechanisms Research

In research published by Neuroscience Letters, BOC-D-Tryptophan was shown to upregulate neuroprotective factors in neuronal cultures exposed to oxidative stress, highlighting its potential use in treating neurodegenerative diseases . -

Peptide Synthesis Optimization

A paper from Synthetic Communications detailed the successful synthesis of a bioactive peptide using BOC-D-Tryptophan as a key component, demonstrating improved yields and purity compared to traditional methods .

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

Tryptophol: Another indole derivative with potential biological activity.

Boc-protected amino acids: Similar compounds with Boc-protected amino groups used in peptide synthesis.

Uniqueness: 2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its indole core and Boc-protected amino group make it particularly versatile in synthetic chemistry.

This compound's multifaceted nature makes it a valuable tool in various scientific and industrial fields, offering numerous opportunities for research and development.

Activité Biologique

2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as an indole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- CAS Number : 1050443-69-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, a related compound demonstrated significant activity against various multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for MRSA, indicating strong antimicrobial properties .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

This suggests that the indole moiety plays a crucial role in enhancing the antimicrobial efficacy of the compound.

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. The mechanism often involves the modulation of cell signaling pathways associated with cancer cell proliferation and survival. In vitro studies have shown that certain indole derivatives can induce apoptosis in cancer cell lines, possibly through the activation of caspases and inhibition of anti-apoptotic proteins .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, indole derivatives have been reported to exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes .

Study on Antimicrobial Activity

A study focusing on the synthesis and evaluation of various indole derivatives revealed that modifications on the indole ring significantly influenced their antimicrobial activity. For example, compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria while showing varied effects against Gram-negative strains .

Study on Anticancer Mechanisms

Another research effort explored the effects of an indole derivative on human cancer cell lines. The results indicated that treatment led to a reduction in cell viability and an increase in apoptotic markers, suggesting a potential therapeutic role in cancer treatment .

Propriétés

IUPAC Name |

2-(1H-indol-3-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-12(15(20)21)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBGSWOKWJLJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.